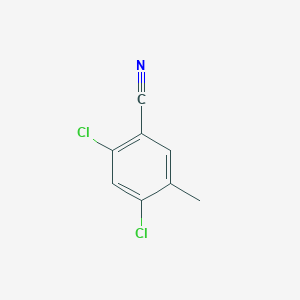

2,4-Dichloro-5-methylbenzonitrile

Description

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCQRNEVFTAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Challenges and Optimization

-

Byproduct Formation : Competing chlorination or over-oxidation may occur.

-

Catalyst Stability : High chlorine content can deactivate catalysts, necessitating periodic regeneration.

-

Process Scalability : Fluidized-bed reactors improve heat and mass transfer for industrial-scale production.

Although not directly cited in the provided sources, halogen-exchange reactions (e.g., Sandmeyer reaction) represent a third pathway. For example, 2,4-dichloro-5-methylaniline could be diazotized and treated with CuCN to yield the nitrile.

Synthetic Steps

-

Diazotization : 2,4-Dichloro-5-methylaniline reacts with NaNO₂/HCl at 0–5°C.

-

Cyanation : Diazonium salt is treated with CuCN in aqueous medium.

-

Purification : Recrystallization from ethanol or acetonitrile.

Limitations

-

Functional Group Tolerance : The methyl group may influence reaction rates or regioselectivity.

-

Yield Variability : Reported yields for similar reactions range from 50–70%.

Comparative Analysis of Methods

Critical Considerations for Industrial Application

Cost Efficiency

-

Aldoxime Route : Economical for small-scale production due to low catalyst costs.

-

Ammoxidation : Preferred for large-scale synthesis despite higher initial capital investment.

Environmental Impact

-

Waste Management : Acetic anhydride and ammonia require neutralization and recycling.

-

Green Chemistry : Solvent-free or water-based systems (e.g., microwave-assisted reactions) remain underexplored for this compound.

Regulatory Compliance

-

Byproduct Tracking : Chlorinated intermediates necessitate rigorous monitoring for toxic impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can yield compounds like carboxylic acids or aldehydes.

Reduction Products: Reduction can produce amines or other reduced derivatives.

Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

Organic Synthesis

DCMB serves as an important intermediate in organic synthesis. It is utilized for the preparation of various derivatives that exhibit biological activity. The compound's structure allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in the synthesis of more complex organic molecules.

Key Reactions Involving DCMB:

- Nucleophilic Substitution: DCMB can undergo nucleophilic substitution reactions to form substituted benzonitriles, which are critical in the development of pharmaceuticals and agrochemicals.

- Formation of Benzonitrile Derivatives: The synthesis of 2,4-dichloro-5-methylbenzonitrile from benzaldehyde through oximation and dehydration processes has been explored. This method emphasizes the eco-friendly aspects of using ionic liquids as solvents and catalysts, enhancing reaction efficiency and reducing waste .

Medicinal Chemistry

In medicinal chemistry, DCMB is recognized for its potential as a pharmacological agent. Research has indicated its utility in developing dual antagonists for adenosine receptors, which are significant targets in cancer immunotherapy.

Case Studies:

- A study designed a series of novel dual A2A/A2B receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core. Compounds derived from DCMB demonstrated promising inhibitory activities against these receptors, indicating potential applications in cancer treatment .

- Another investigation highlighted the synthesis of compounds containing the benzonitrile structure that showed good inhibitory activities on human A2 receptors, reinforcing the relevance of DCMB in drug design .

Agrochemical Applications

DCMB also finds applications in the field of agrochemicals. Its derivatives have been studied for their herbicidal properties, contributing to the development of new herbicides that target specific plant pathways.

Research Findings:

- Studies have shown that modifications to the benzonitrile structure can enhance herbicidal activity while minimizing environmental impact. This aligns with current trends focusing on sustainable agricultural practices .

The biological evaluation of DCMB and its derivatives has revealed various pharmacological effects. Research indicates that certain derivatives exhibit selective inhibition against specific enzymes related to cancer progression.

Biological Insights:

- Compounds derived from DCMB have been evaluated for their ability to inhibit steroid sulfatase (STS) and aromatase activities, both crucial in estrogen metabolism and breast cancer progression . The dual inhibition observed in some derivatives suggests a multi-target approach could be beneficial in treating hormone-dependent cancers.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methylbenzonitrile depends on its specific applicationFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Analogs :

Substituent Analysis :

- Electron-Withdrawing Groups (Cl, F) : Chlorine and fluorine at the 2- and 4-positions (as in 2,4-dichloro-5-fluorobenzonitrile) increase the compound’s electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. Fluorine’s smaller atomic radius compared to chlorine reduces steric hindrance but increases polarity .

- Electron-Donating Groups (NH₂, CH₃): Amino (NH₂) and methyl (CH₃) groups (e.g., 5-amino-4-chloro-2-methylbenzonitrile) enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. The amino group also introduces hydrogen-bonding capacity, improving solubility in polar solvents .

- Hydroxyl (OH) Groups : The presence of a hydroxyl group (e.g., 3-chloro-4-hydroxy-5-methylbenzonitrile) significantly increases solubility in aqueous media and may confer antioxidant or metal-chelating properties .

Biological Activity

2,4-Dichloro-5-methylbenzonitrile (DCMBN) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DCMBN is C₈H₆Cl₂N, and it features two chlorine atoms and a cyano group attached to a methyl-substituted benzene ring. Its structure contributes to its reactivity and interaction with biological targets.

DCMBN's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine atoms and the cyano group enhance its binding affinity, potentially leading to modulation of enzyme activity and receptor interactions. Current research suggests that DCMBN may act as an inhibitor of certain enzymes involved in metabolic pathways, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that DCMBN exhibits significant antimicrobial properties. In a study evaluating various benzonitrile derivatives, DCMBN was found to possess inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for DCMBN against these pathogens were reported to be comparable to those of established antibiotics .

Anticancer Potential

DCMBN has also been investigated for its anticancer properties. A recent study highlighted its potential as a dual inhibitor of aromatase and aldosterone synthase, which are critical in breast cancer progression. The compound demonstrated potent antiproliferative effects on estrogen receptor-positive breast cancer cell lines, with an IC₅₀ value lower than 1 µM. This suggests that DCMBN could be a valuable candidate in breast cancer therapy .

Study 1: Antimicrobial Efficacy

A study focused on the antibacterial effects of DCMBN against various Gram-positive and Gram-negative bacteria revealed that the compound exhibited broad-spectrum activity. The results indicated that DCMBN had an MIC value of 16 µg/mL against E. coli and showed comparable efficacy against other strains like Klebsiella pneumoniae and Acinetobacter baumannii .

Study 2: Anticancer Activity

In another investigation, DCMBN was tested alongside other benzonitrile derivatives for their ability to inhibit aromatase activity. The findings demonstrated that DCMBN not only inhibited aromatase effectively but also reduced cell proliferation in breast cancer models significantly. This dual action suggests its potential utility in treating hormone-dependent cancers .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-methylbenzonitrile in academic research?

Methodological Answer: The synthesis of this compound can be optimized using regioselective halogenation and nitrile functionalization. A scalable approach involves:

- Substitution reactions : Chlorination of methylbenzonitrile precursors using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) .

- Purification : Column chromatography with silica gel and eluents such as hexane/ethyl acetate (8:2) to isolate the product. Yield improvements (up to 85%) are achieved by optimizing reaction time and stoichiometry .

Q. Key Variables Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–60°C | Prevents decomposition |

| Chlorinating Agent | SO₂Cl₂ (1.2 equiv) | Reduces byproducts |

| Solvent | Dry DCM | Enhances solubility |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) for and NMR. Key peaks include aromatic protons at δ 7.2–7.6 ppm and nitrile carbon at ~115 ppm. Coupling constants () help confirm substitution patterns (e.g., meta vs. para) .

- HRMS : Electrospray ionization (ESI) in positive ion mode provides accurate mass confirmation (e.g., [M+H] at m/z 200.9874) .

- InChI Validation : Cross-reference computed InChI keys (e.g., RIOPZMHLYZUNFX-UHFFFAOYSA-N for structural analogs) with experimental data to verify purity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic HCl gas during synthesis .

- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician. Avoid solvents that exacerbate toxicity (e.g., DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) may arise from impurities or structural isomers. Strategies include:

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and confirm connectivity .

- Chromatographic Purity Check : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >98% purity .

- Comparative Analysis : Validate against PubChem’s computed spectral data (e.g., IR and MS simulations) .

Q. Example Workflow :

Acquire HRMS to confirm molecular formula.

Use -DEPT NMR to distinguish quaternary carbons.

Compare experimental vs. theoretical IR carbonyl stretches (~2230 cm for nitrile group).

Q. What strategies enable regioselective chlorination in derivatives of this compound?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups : The nitrile group directs electrophilic substitution to the meta position. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Temperature Modulation : Lower temperatures (0–10°C) favor mono-chlorination, while higher temperatures (60°C) promote di-substitution .

Case Study :

Synthesis of 2,4,5-Trichloro-3-methylbenzonitrile:

- Start with 3-methylbenzonitrile.

- Use SO₂Cl₂ (2.5 equiv) at 50°C for 6 hours.

- Yield: 78% after recrystallization in ethanol .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model reaction pathways (e.g., nitrile hydrolysis activation energy) .

- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

- PubChem Data : Leverage computed physicochemical properties (logP = 2.8, polar surface area = 29 Ų) to assess solubility and bioavailability .

Q. Predictive Parameters Table :

| Property | Value | Relevance to Reactivity |

|---|---|---|

| HOMO-LUMO Gap | 5.3 eV | Predicts electrophilic sites |

| Molecular Electrostatic Potential | Nitrile (-δ) | Guides nucleophilic attack |

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Experiments : Replicate conditions (e.g., HCl in dioxane vs. H₂SO₄ in water) to identify decomposition pathways.

- Kinetic Studies : Monitor degradation via UV-Vis at λ = 254 nm. Half-life varies from 2 hours (pH 1) to >24 hours (pH 7) .

- Cross-Referencing : Compare with structurally similar compounds (e.g., 4-chloro-2-fluorobenzonitrile) in PubChem’s stability datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.